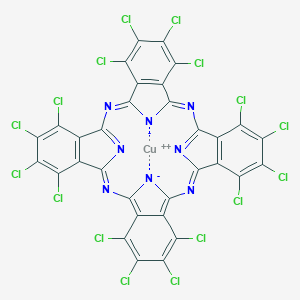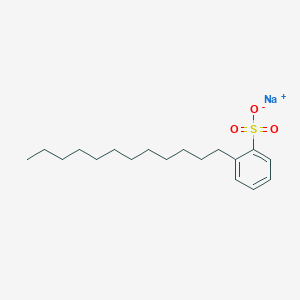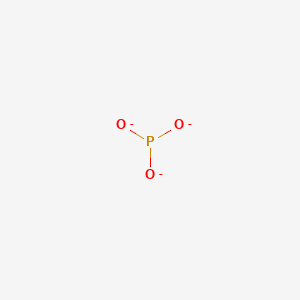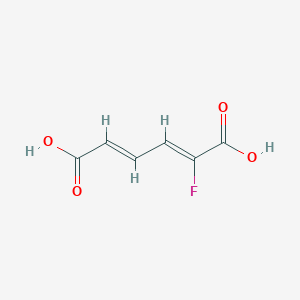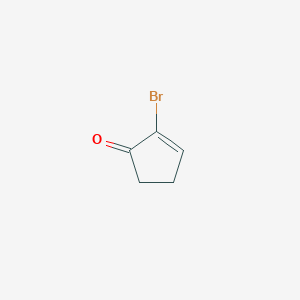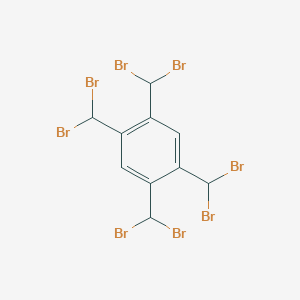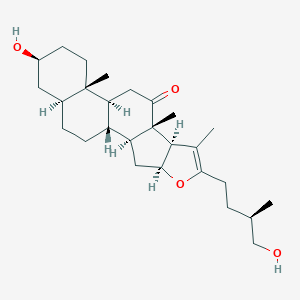
Pseudohecogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudohecogenin is a steroidal sapogenin that is derived from plants such as Agave sisalana and Yucca schidigera. It has gained significant attention due to its potential applications in scientific research. Pseudohecogenin is known for its anti-inflammatory, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Pseudohecogenin has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Pseudohecogenin has also been found to have antifungal and antiviral properties, which make it a potential candidate for the treatment of fungal and viral infections.
Wirkmechanismus
The mechanism of action of pseudohecogenin is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Pseudohecogenin has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help in reducing inflammation. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses, which can help in treating fungal and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pseudohecogenin in lab experiments is its anti-inflammatory, antifungal, and antiviral properties. These properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using pseudohecogenin in lab experiments is its availability. Pseudohecogenin is not readily available, and its synthesis can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of pseudohecogenin. One of the future directions is to study its potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Another future direction is to study its potential applications in the treatment of fungal and viral infections. Further research is also needed to understand the mechanism of action of pseudohecogenin and its biochemical and physiological effects.
Conclusion:
In conclusion, pseudohecogenin is a steroidal sapogenin that has gained significant attention due to its potential applications in scientific research. It has anti-inflammatory, antifungal, and antiviral properties, which make it a potential candidate for the treatment of various diseases. Pseudohecogenin can be synthesized from agave plants such as Agave sisalana, but its availability is limited. Further research is needed to understand the mechanism of action of pseudohecogenin and its potential applications in scientific research.
Synthesemethoden
Pseudohecogenin can be synthesized from agave plants such as Agave sisalana. The plant material is first extracted with ethanol, and the extract is then hydrolyzed with hydrochloric acid. The resulting aglycone is then purified using chromatography techniques to obtain pseudohecogenin.
Eigenschaften
CAS-Nummer |
11005-20-2 |
|---|---|
Produktname |
Pseudohecogenin |
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
YHGXHXTZNBXLKF-RVKDJADKSA-N |
Isomerische SMILES |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
Kanonische SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



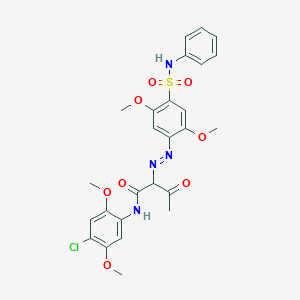
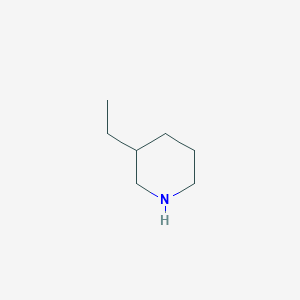
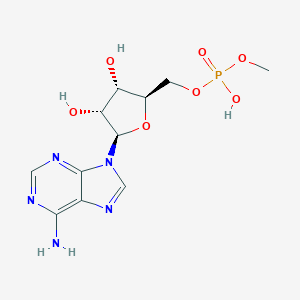


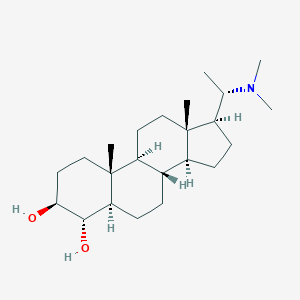
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

